2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid 2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17476160
InChI: InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(8)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1
SMILES:
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol

2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid

CAS No.:

Cat. No.: VC17476160

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid -

Specification

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
IUPAC Name 2-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid
Standard InChI InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(8)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1
Standard InChI Key XEJQQXKDTNNNMU-YUMQZZPRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CC[C@H]1CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CCC1CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 2-[cis-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid (CAS: 1434141-68-0) and belongs to the class of β-amino acids . Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.276 g/mol . The "cis" designation refers to the spatial arrangement of the substituents on the cyclobutane ring, where the Boc-protected amino group and acetic acid moiety occupy adjacent positions on the same face of the ring.

Table 1: Key Identifiers

PropertyValue
CAS Number1434141-68-0
Molecular FormulaC₁₁H₁₉NO₄
Molecular Weight229.276 g/mol
IUPAC Name2-[cis-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid
PubChem CID84692677

Stereochemical Configuration

The cyclobutane ring adopts a non-planar "puckered" conformation, with the Boc-protected amino group (-NHBoc) and acetic acid (-CH₂COOH) groups in a cis orientation. This configuration imposes steric constraints that influence reactivity and intermolecular interactions, making the compound valuable for designing conformationally restricted peptides.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step strategy:

  • Cyclobutane Ring Formation: Photochemical [2+2] cycloaddition reactions between ethylene derivatives are employed to construct the cyclobutane core while maintaining stereochemical control.

  • Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to prevent unwanted side reactions during subsequent steps.

  • Acetic Acid Moiety Introduction: A Michael addition or alkylation reaction attaches the acetic acid group to the cyclobutane ring .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CycloadditionUV light, dichloromethane60–70%
Boc ProtectionBoc₂O, DMAP, THF>90%
Acetic Acid AttachmentEthyl bromoacetate, K₂CO₃75–85%

Industrial-Scale Production

Commercial suppliers like Aladdin Scientific produce the compound at >97% purity, with a lead time of 5–12 weeks due to material sourcing challenges . The cost for 500 mg ranges from $4,612.90, reflecting its high manufacturing complexity .

Physicochemical Properties

Thermal Stability and Solubility

The Boc group enhances thermal stability, allowing storage at room temperature . The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but exhibits limited solubility in water due to its hydrophobic tert-butyl group.

Table 3: Physicochemical Data

PropertyValue
Melting PointNot reported
Boiling PointEstimated >250°C
Density~1.2 g/cm³
LogP~1.5 (predicted)
Solubility in DMSO>50 mg/mL

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorbance at ~1700 cm⁻¹ (C=O stretch of Boc and carboxylic acid).

  • NMR: Distinct signals for tert-butyl protons (δ 1.4 ppm) and cyclobutane ring protons (δ 2.5–3.0 ppm).

Applications in Medicinal Chemistry

Peptide Mimetics and PROTACs

The compound serves as a rigid scaffold in proteolysis-targeting chimeras (PROTACs), where its cyclobutane ring enforces specific three-dimensional orientations to enhance target binding . Its β-amino acid structure improves metabolic stability compared to traditional α-amino acids, extending half-life in biological systems.

Drug Discovery Case Studies

  • Kinase Inhibitors: Incorporated into analogs of dasatinib to reduce off-target effects.

  • Antimicrobial Peptides: Used to design lipopeptides with enhanced membrane permeability.

ParameterRecommendation
StorageRoom temperature, dry environment
HandlingGloves, goggles, lab coat
DisposalIncineration

Future Directions and Research Gaps

While the compound’s utility in peptide synthesis is well-established, further studies are needed to:

  • Optimize enantioselective synthesis for chiral drug development.

  • Explore its role in covalent inhibitor design via carboxylic acid derivatization.

  • Assess long-term stability under physiological conditions.

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